3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl
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Overview
Description
3,3’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features two boronate ester groups attached to a biphenyl backbone, making it a versatile building block in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl typically involves the reaction of 3,3’-dibromo-1,1’-biphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include toluene or tetrahydrofuran (THF), and the reaction is often heated to reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors may be employed to enhance reaction efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Toluene, THF, or dimethylformamide (DMF).
Conditions: Reactions are typically carried out at elevated temperatures (80-100°C) under an inert atmosphere.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
3,3’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl has numerous applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioconjugates and probes for biological imaging.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of polymers, electronic materials, and advanced materials for various technological applications.
Mechanism of Action
The mechanism of action for 3,3’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl in cross-coupling reactions involves the formation of a palladium-boronate complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The key molecular targets are the palladium catalyst and the boronate ester groups, which facilitate the transfer of the aryl or vinyl group.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dibromo-1,1’-biphenyl: A precursor in the synthesis of the target compound.
Bis(pinacolato)diboron: Another boronate ester used in similar cross-coupling reactions.
4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl: A structurally similar compound with different substitution patterns.
Uniqueness
3,3’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. Its dual boronate ester groups enable the formation of complex biaryl structures with high efficiency and yield.
This compound’s versatility and efficiency in forming carbon-carbon bonds make it an invaluable tool in modern organic synthesis, contributing significantly to advancements in various scientific fields.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32B2O4/c1-21(2)22(3,4)28-25(27-21)19-13-9-11-17(15-19)18-12-10-14-20(16-18)26-29-23(5,6)24(7,8)30-26/h9-16H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDAYWROTQQONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC(=C3)B4OC(C(O4)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32B2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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